molecular formula C18H14FNO B14375973 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one CAS No. 88687-24-5

5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one

Cat. No.: B14375973
CAS No.: 88687-24-5
M. Wt: 279.3 g/mol
InChI Key: ZWTRFFRZMDKGEF-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroindeno pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a suitable catalyst and solvent under controlled conditions. The reaction mixture is then subjected to reduction reactions using catalysts such as palladium hydroxide and Raney nickel .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to minimize impurities and maximize the yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one involves its interaction with molecular targets such as H+,K±ATPase. This interaction inhibits the enzyme’s activity, leading to a reduction in gastric acid secretion. The compound’s high affinity for the enzyme and its prolonged duration of action make it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit H+,K±ATPase with high potency and prolonged action sets it apart from other similar compounds .

Properties

CAS No.

88687-24-5

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,3,4,5-tetrahydroindeno[1,2-b]pyridin-2-one

InChI

InChI=1S/C18H14FNO/c19-15-8-4-3-7-13(15)17-11-5-1-2-6-12(11)18-14(17)9-10-16(21)20-18/h1-8,17H,9-10H2,(H,20,21)

InChI Key

ZWTRFFRZMDKGEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(C3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

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